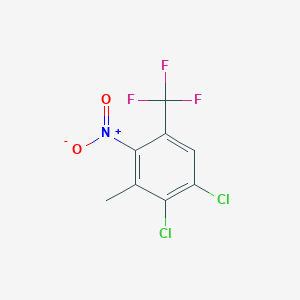
1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of multiple substituents on a benzene ring. This compound is notable for its unique combination of chlorine, methyl, nitro, and trifluoromethyl groups, which impart distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene typically involves multistep synthetic routes. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group onto the benzene ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: Finally, a nitration reaction introduces the nitro group onto the benzene ring.
Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for large-scale synthesis.
Analyse Des Réactions Chimiques
1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other groups using appropriate reagents.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications may still be under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and trifluoromethyl can influence the compound’s reactivity and binding affinity to these targets. Specific pathways involved may include electrophilic aromatic substitution and other organic reaction mechanisms .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene include:
1,4-Dichloro-2-(trifluoromethyl)benzene: Differing by the position of substituents and the absence of a nitro group.
1-Nitro-3-(trifluoromethyl)benzene: Lacks the chlorine and methyl groups, highlighting the unique combination of substituents in the target compound.
The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct chemical properties and reactivity patterns.
Propriétés
Formule moléculaire |
C8H4Cl2F3NO2 |
|---|---|
Poids moléculaire |
274.02 g/mol |
Nom IUPAC |
1,2-dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-3-6(10)5(9)2-4(8(11,12)13)7(3)14(15)16/h2H,1H3 |
Clé InChI |
OMYXIOPUPXYRPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


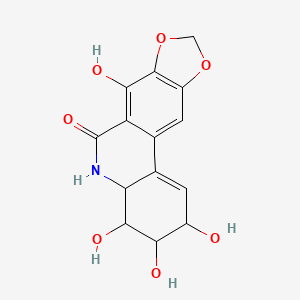



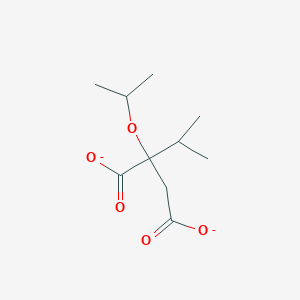
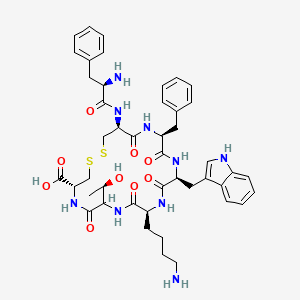




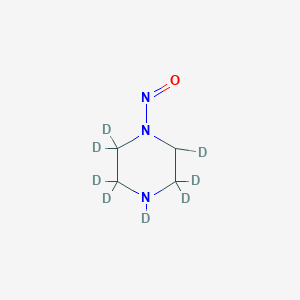
![(2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate](/img/structure/B13401138.png)
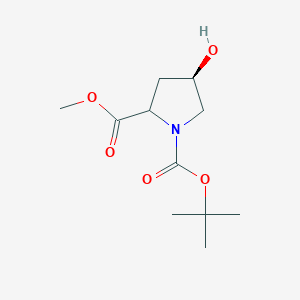
![4-[[3-(2-Amino-2-carboxyethyl)-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B13401145.png)
